P,P-diphenylphosphinothioic hydrazide
Description
P,P-Diphenylphosphinothioic hydrazide (CAS: 41309-60-8) is a phosphorus-containing hydrazide derivative characterized by a diphenylphosphinothioyl group (-P(S)Ph₂) attached to a hydrazide (-NH-NH₂) moiety. Structurally, it combines aromatic phenyl groups, a thiophosphoryl group, and a hydrazide functionality, which collectively influence its physicochemical and biological properties. Synonyms include Diphenylphosphinothioylhydrazine and AC1M65B4 .
Properties
IUPAC Name |
diphenylphosphinothioylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2PS/c13-14-15(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFDYBHUUOGHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368186 | |
| Record name | P,P-diphenylphosphinothioic hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41309-60-8 | |
| Record name | P,P-diphenylphosphinothioic hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P,P-diphenylphosphinothioic hydrazide typically involves the reaction of diphenylphosphinothioic chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Biological Activity
2,5-Dimethyl-4-nitrophenol (DMNP) is a nitrophenolic compound that has garnered attention due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with DMNP.
Chemical Structure
The structure of 2,5-Dimethyl-4-nitrophenol can be represented as follows:
Antimicrobial Properties
DMNP has demonstrated notable antimicrobial activity against various bacterial strains. In a study by Zhang et al. (2021), DMNP exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be as low as 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Cytotoxicity
The cytotoxic effects of DMNP have been evaluated in various cancer cell lines. In vitro studies showed that DMNP induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM after 48 hours of exposure. The compound was observed to activate caspase-3 and caspase-9 pathways, indicating its role in programmed cell death.
The biological activity of DMNP is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress is associated with the disruption of cellular functions and induction of apoptosis. Furthermore, DMNP has been shown to inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties.
Study on Antimicrobial Effects
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DMNP against clinical isolates of bacteria. The results indicated that DMNP not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.
Cytotoxicity Assessment
In a study conducted by Liu et al. (2023), the cytotoxic effects of DMNP were assessed on various cancer cell lines, including MCF-7 and HepG2. The findings revealed that DMNP significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways.
Comparison with Similar Compounds
Phosphorus-Containing Hydrazides
- P,P-Diphenylphosphinic Hydrazide (CAS: 6779-66-4): Differs by replacing the thiophosphoryl (-P(S)-) group with a phosphoryl (-P(O)-) group. Both compounds are used in synthetic chemistry, but the thiophosphoryl variant may exhibit stronger corrosion inhibition due to sulfur’s higher polarizability .
- Phosphonothioic Acid Derivatives (e.g., methyl-O-propyl ester): These lack the hydrazide moiety but share thiophosphoryl groups. Their applications focus on agrochemicals or ligands, whereas P,P-diphenylphosphinothioic hydrazide’s hydrazide group enables hydrogen bonding, relevant in drug design .
Aromatic Hydrazide-Hydrazones
- Chlorophenyl-Substituted Hydrazide-Hydrazones: Compounds like 2-(2-chlorophenyl)hydrazide-hydrazones exhibit high lipophilicity (log P = 2.8–3.1) due to aromatic chlorination. In contrast, the diphenylphosphinothioic group in this compound likely increases log P further (>3.5) due to phenyl rings and sulfur, enhancing membrane permeability but reducing aqueous solubility .
- Nicotinic Hydrazide Derivatives: Nicotinic acid hydrazide derivatives (e.g., compound 6k in ) show potent cytotoxicity (IC₅₀ = 11.37 μM against MCF-7 cells).
Functional Comparisons
Corrosion Inhibition
Hydrazide derivatives with electron-donating substituents (e.g., -OH, -CH₃, -OCH₃) inhibit carbon steel corrosion in HCl by adsorbing onto metal surfaces. For example, similar hydrazides in reduce corrosion rates by >80% at 1 mM concentration, but the phosphorus-sulfur synergy in this compound could outperform these .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
